SARS-CoV-2 nsp13-IN-1

SARS-CoV-2 nsp13 helicase ATPase inhibition

Optimize nsp13 helicase assays with a validated, selective tool compound. Unlike broad-spectrum inhibitors that non-specifically target unwinding, nsp13-IN-1 exclusively blocks ssDNA-stimulated ATP hydrolysis-critical for dissecting coupling between nucleic acid binding and catalysis. • **Selectivity Profile:** Inhibits ssDNA-stimulated ATPase (IC50 = 6 µM) with no effect on basal ATPase activity • **Validated Performance:** Identified via bioluminescence screen (Z' = 0.86 ± 0.05); suitable for kinetic mechanism studies • **Supply Assurance:** ≥98% pure powder, ready for in vitro enzymatic and cell-based assays

Molecular Formula C27H20N4O2
Molecular Weight 432.5 g/mol
Cat. No. B15565306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 nsp13-IN-1
Molecular FormulaC27H20N4O2
Molecular Weight432.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H20N4O2/c1-18-29-25-24(8-5-17-28-25)27(33)31(18)23-15-13-22(14-16-23)30-26(32)21-11-9-20(10-12-21)19-6-3-2-4-7-19/h2-17H,1H3,(H,30,32)
InChIKeyYQMFYRIEVDLXHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 nsp13-IN-1 – Selective Helicase ATPase Inhibitor


SARS-CoV-2 nsp13-IN-1 (compound C1; CAS 1005304-44-8) is a small-molecule inhibitor of the SARS-CoV-2 non-structural protein 13 (nsp13) helicase . It selectively inhibits the ssDNA-stimulated ATPase activity of nsp13 with an IC50 of 6 ± 0.5 μM, while showing no detectable inhibition of the basal (unstimulated) ssDNA− ATPase activity . The compound was identified through a high-throughput screening campaign of 5,000 small molecules and is one of six validated nsp13 inhibitors reported in the primary literature [1]. With a molecular weight of 432.47 Da and a purity specification of ≥98% (HPLC) from commercial vendors, nsp13-IN-1 serves as a research tool for studying viral helicase function and for benchmarking novel nsp13-targeting compounds .

Advantages of SARS-CoV-2 nsp13-IN-1


The SARS-CoV-2 nsp13 inhibitor class exhibits substantial heterogeneity in potency, selectivity profile, and ATPase activity modulation that precludes simple interchangeability. Compounds bearing the 'nsp13-IN-' designation—including nsp13-IN-2 through nsp13-IN-7—were co-discovered in the same screening campaign yet display IC50 values spanning an order of magnitude from 6 μM to 57 μM [1]. Critically, nsp13-IN-1 demonstrates a unique selectivity fingerprint: it potently inhibits ssDNA-stimulated ATPase (IC50 = 6 μM) while exhibiting no detectable inhibition of basal ssDNA− ATPase activity . In contrast, structural analogs such as nsp13-IN-5 and nsp13-IN-6 inhibit both ATPase states with comparable potency, fundamentally altering their utility for mechanistic studies requiring state-specific interrogation . Furthermore, nsp13-IN-7, while more potent (IC50 = 0.28 μM), binds to both the 5′ RNA site and the ATP binding site, introducing potential off-target interactions not observed with nsp13-IN-1 . These divergent activity profiles mandate compound-specific selection criteria rather than class-level substitution.

SARS-CoV-2 nsp13-IN-1: Head-to-Head Evidence


Superior ATPase Inhibition Potency

Among the six nsp13 inhibitors reported from a 5,000-compound high-throughput screen, SARS-CoV-2 nsp13-IN-1 exhibits the lowest IC50 value for ssDNA+ ATPase inhibition at 6 ± 0.5 μM [1]. This represents a 4.5-fold to 9.5-fold potency advantage over nsp13-IN-2 (42 μM), nsp13-IN-3 (32 μM), and nsp13-IN-4 (57 μM) when assayed under identical bioluminescence-based ATPase assay conditions [2].

SARS-CoV-2 nsp13 helicase ATPase inhibition antiviral screening

Selective Inhibition of ssDNA-Stimulated ATPase

SARS-CoV-2 nsp13-IN-1 exhibits a binary selectivity profile: it inhibits nsp13 ssDNA+ ATPase with an IC50 of 6 μM but shows no detectable inhibition of ssDNA− ATPase activity . This contrasts sharply with nsp13-IN-5 (IC50 = 50 μM for ssDNA+, 55 μM for ssDNA−) and nsp13-IN-6 (IC50 = 27 μM for ssDNA+, 33 μM for ssDNA−), which inhibit both ATPase states with comparable potency .

enzyme selectivity ATPase assay mechanistic enzymology nsp13

ATPase-Focused Mechanism vs. Unwinding Inhibitors

While nsp13-IN-7 (Compound 6r) exhibits higher potency (IC50 = 0.28 μM) than nsp13-IN-1 (6 μM), nsp13-IN-7 achieves this through binding to two distinct sites on nsp13: the 5′ RNA binding site and the ATP binding site . nsp13-IN-1, by contrast, does not interfere with ssDNA− ATPase activity, suggesting a more restricted binding mode that may avoid ATP-competitive interference .

binding site selectivity allosteric inhibition nsp13 helicase

Defined Physicochemical Properties

Commercial sources of SARS-CoV-2 nsp13-IN-1 consistently report purity ≥98% by HPLC and DMSO solubility of ≥30 mg/mL (≥69.37 mM), enabling preparation of concentrated stock solutions for dose-response studies . The compound's molecular weight of 432.47 Da and calculated LogP of 4.2 place it within favorable drug-like property space for cell-based assays .

compound quality control solubility reproducibility DMSO solubility

Applications of SARS-CoV-2 nsp13-IN-1


ATPase Catalytic Mechanism Studies

Utilize SARS-CoV-2 nsp13-IN-1 (IC50 = 6 μM for ssDNA+ ATPase; no inhibition of ssDNA− ATPase) as a state-selective probe to interrogate the conformational changes associated with ssDNA binding to nsp13 [1]. The compound's binary selectivity profile enables clean experimental designs where observed effects can be attributed specifically to ssDNA-stimulated ATPase inhibition, avoiding confounding basal ATPase inhibition observed with nsp13-IN-5 or nsp13-IN-6 .

High-Throughput ATPase Screen Validation

Deploy SARS-CoV-2 nsp13-IN-1 as a validated reference standard with an IC50 of 6 ± 0.5 μM in bioluminescence ATPase assays [1]. Given its position as the most potent inhibitor identified in the primary 5,000-compound screen, nsp13-IN-1 serves as an ideal positive control and potency benchmark for evaluating new chemical matter targeting the nsp13 ATPase site under standardized assay conditions .

Selectivity Profiling of nsp13 Inhibitors

Incorporate SARS-CoV-2 nsp13-IN-1 into combination regimens with RdRp inhibitors (e.g., remdesivir) or Mpro inhibitors (e.g., nirmatrelvir) to assess synergistic antiviral effects [1]. The compound's defined potency (IC50 = 6 μM) and purity (≥98%) enable precise dosing calculations for combination index analyses in cell-based SARS-CoV-2 replication assays . Vendor documentation specifically notes its utility in helicase-polymerase coordination studies .

Chemical Starting Point for ATPase SAR

Use SARS-CoV-2 nsp13-IN-1 (compound C1) as a chemical starting point for medicinal chemistry optimization [1]. With its molecular weight of 432.47 Da and calculated LogP of 4.2, the compound occupies favorable drug-like space for lead optimization . The clear structure-activity relationship among C1–C6 (IC50 range: 6 μM to 57 μM) provides a quantitative framework for designing analogs with improved potency while maintaining the desirable selectivity profile for ssDNA+ ATPase .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2 nsp13-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.